1,2-ethanediamine, N,N'-diethyl-, dihydrobromide
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Overview
Description
1,2-Ethanediamine, N,N’-diethyl-, dihydrobromide is an organic compound with the molecular formula C6H16N2·2HBr. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups, and it is further combined with two molecules of hydrobromic acid. This compound is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N,N’-diethyl-, dihydrobromide can be synthesized through the alkylation of ethylenediamine with ethyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrobromic acid formed during the reaction. The general reaction is as follows:
C2H4(NH2)2+2C2H5Br→C2H4(N(C2H5)2)2+2HBr
Industrial Production Methods
In industrial settings, the production of 1,2-ethanediamine, N,N’-diethyl-, dihydrobromide involves large-scale alkylation processes. The reaction is carried out in reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N’-diethyl-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N’-diethyl-, dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-ethanediamine, N,N’-diethyl-, dihydrobromide involves its interaction with various molecular targets. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: The parent compound without ethyl substitutions.
N,N’-Dimethylethylenediamine: A derivative with methyl groups instead of ethyl groups.
N,N’-Diethylethylenediamine: Similar to the compound but without the hydrobromide component.
Uniqueness
1,2-Ethanediamine, N,N’-diethyl-, dihydrobromide is unique due to its specific substitution pattern and the presence of hydrobromide, which influences its solubility and reactivity. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N,N'-diethylethane-1,2-diamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2BrH/c1-3-7-5-6-8-4-2;;/h7-8H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXDEWWXYUBKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNCC.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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